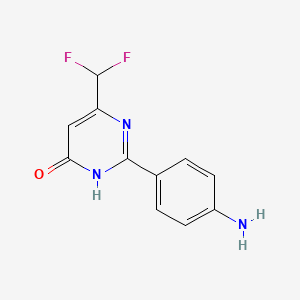
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with an aminophenyl group and a difluoromethyl group, which contribute to its distinct chemical behavior and reactivity.
準備方法
The synthesis of 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminophenyl Group: This step often involves a nucleophilic substitution reaction where an aminophenyl group is introduced to the pyrimidinone core.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction techniques to streamline the process.
化学反応の分析
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may facilitate binding to specific sites, while the difluoromethyl group can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one include other pyrimidinone derivatives with different substituents. For example:
2-(4-Aminophenyl)-6-methylpyrimidin-4(3h)-one: Lacks the difluoromethyl group, which may affect its reactivity and stability.
2-(4-Hydroxyphenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns compared to its analogs.
生物活性
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9F2N3O
- Molecular Weight : 237.21 g/mol
- CAS Number : 1498572-89-6
- Purity : 98% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer proliferation and metabolic pathways. The compound's structural features, such as the difluoromethyl group and the amino phenyl moiety, enhance its binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate potency .
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For example, it has shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrimidine core and the substitution pattern on the aromatic rings significantly influence the biological activity. The presence of electron-withdrawing groups, such as difluoromethyl, enhances the compound's potency by improving its interaction with target enzymes .
Case Studies
- In Vivo Efficacy : In animal models, this compound demonstrated significant tumor growth inhibition compared to control groups. The treatment led to a reduction in tumor size by approximately 50% in xenograft models .
- Toxicity Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals. Long-term studies are ongoing to assess chronic toxicity and organ-specific effects .
Data Summary
| Study Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| In Vitro Assay | A549 | 10 | EGFR Inhibition |
| In Vitro Assay | MCF-7 | 12 | Apoptosis Induction |
| In Vivo Study | Xenograft Model | N/A | Tumor Growth Inhibition |
| Toxicity Study | Animal Model | N/A | Favorable Safety Profile |
特性
分子式 |
C11H9F2N3O |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
2-(4-aminophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9F2N3O/c12-10(13)8-5-9(17)16-11(15-8)6-1-3-7(14)4-2-6/h1-5,10H,14H2,(H,15,16,17) |
InChIキー |
LHGNANHOBNJOQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















